1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea
CAS No.:
Cat. No.: VC18369744
Molecular Formula: C8H8ClN5O2S
Molecular Weight: 273.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClN5O2S |
|---|---|
| Molecular Weight | 273.70 g/mol |
| IUPAC Name | 1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea |
| Standard InChI | InChI=1S/C8H8ClN5O2S/c9-5-1-3-6(4-2-5)11-8(17)12-7(10)13-14(15)16/h1-4H,(H4,10,11,12,13,17) |
| Standard InChI Key | RGNQRJOCGKIULI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC(=S)N=C(N)N[N+](=O)[O-])Cl |
Introduction
Structural and Nomenclature Analysis
Core Thiourea Framework
Thiourea derivatives share a common (R₁R₂N)(R₃R₄N)C=S backbone, where substituents influence tautomerism and reactivity . In 1-[amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea:
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Position 1: A nitramido (-NH-NO₂) group replaces one amine, introducing a planar, conjugated system.
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Position 3: A 4-chlorophenyl ring provides steric bulk and electron-withdrawing effects .
The IUPAC name reflects the substitution pattern:
1-[(Amino)(nitramido)methylidene]-3-(4-chlorophenyl)thiourea
Synthesis and Characterization
Synthetic Routes
While no direct synthesis is reported, analogous methods involve:
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Isothiocyanate coupling: Reacting 4-chlorophenyl isothiocyanate with amino(nitramido)methanamine.
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Thiocarbonyl transfer: Using Lawesson’s reagent on a urea precursor .
Table 1: Comparison of Thiourea Syntheses
Spectroscopic Properties
IR Spectroscopy:
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ν(C=S): Expected at 1240–1260 cm⁻¹, consistent with thiourea derivatives .
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ν(N–H): Bands near 3250–3300 cm⁻¹ for NH groups.
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ν(NO₂): Strong absorption at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
NMR Spectroscopy:
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¹H NMR:
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Aromatic protons (4-chlorophenyl): δ 7.3–7.5 ppm (doublet, J = 8.5 Hz).
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NH protons: δ 9.5–10.5 ppm (broad, exchangeable).
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¹³C NMR:
Electronic and Supramolecular Features
Tautomerism and Hydrogen Bonding
Thioureas exhibit thione ⇌ thiol tautomerism, but X-ray data for similar compounds confirm the thione form dominates in the solid state . For the target compound:
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Intramolecular H-bonding: Likely between thioamide NH and nitramido oxygen (N–H⋯O), stabilizing a planar conformation.
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Intermolecular interactions: Anticipated thioamide N–H⋯S hydrogen bonds forming centrosymmetric dimers, as seen in .
Table 2: Hydrogen Bond Geometries in Analogues
| Compound | N–H⋯S Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea | 2.474 | 113.5 | |
| Target Compound (Predicted) | 2.45–2.55 | 110–115 | – |
Electronic Effects
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4-Chlorophenyl: Withdraws electron density via inductive effects, polarizing the thiourea core.
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Nitramido group: Delocalizes charge through resonance, potentially enhancing solubility in polar solvents.
Challenges and Future Directions
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Synthetic optimization: Scalable routes to amino(nitramido)methanamine precursors.
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Crystallography: Resolving tautomeric preferences and packing motifs.
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Bioactivity screening: Assessing toxicity and therapeutic potential.
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